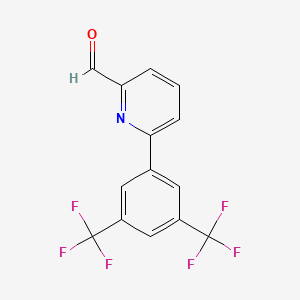
6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde
概要
説明
6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde is a chemical compound with the molecular formula C14H7F6NO and a molecular weight of 319.20 . It is used for research purposes and is not intended for food, drug, or household use .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: C1=CC(=NC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=O . This indicates that the compound contains a picolinaldehyde group (a pyridine ring with an aldehyde substituent) and a 3,5-Bis(trifluoromethyl)phenyl group (a phenyl ring with two trifluoromethyl groups at the 3 and 5 positions).科学的研究の応用
Synthesis and Characterization of Polymers
Research has extensively investigated the synthesis of novel polymers utilizing derivatives of 6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde, particularly in the development of polyimides with exceptional thermal stability, solubility, and dielectric properties. Studies by Myung et al. (2002, 2004) have highlighted the synthesis of polyimides using novel dianhydride monomers derived from this compound, demonstrating their excellent thermal stability and low dielectric constants, making them suitable for electronic applications (Myung et al., 2002); (Myung et al., 2004).
Luminescent Materials
The compound's derivatives have also found applications in the synthesis of luminescent materials, particularly in the development of iridium(III) complexes for organic light-emitting diodes (OLEDs). Research by Tokito et al. (2003) and others has demonstrated the use of these complexes in creating high-efficiency phosphorescent OLEDs, showcasing the potential of this compound derivatives in enhancing the performance of emissive layers in OLEDs (Tokito et al., 2003).
Catalysis
Additionally, derivatives of this compound have been explored as catalysts in various chemical reactions. For example, the use of diselenides derived from the compound for Baeyer-Villiger oxidations with hydrogen peroxide, as reported by ten Brink et al. (2001), underscores the catalytic capabilities of these derivatives in facilitating environmentally friendly chemical transformations (ten Brink et al., 2001).
Safety and Hazards
The safety data sheet for 6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde suggests that it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It also advises to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .
特性
IUPAC Name |
6-[3,5-bis(trifluoromethyl)phenyl]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6NO/c15-13(16,17)9-4-8(5-10(6-9)14(18,19)20)12-3-1-2-11(7-22)21-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGFTCBQIVKNEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B3164010.png)

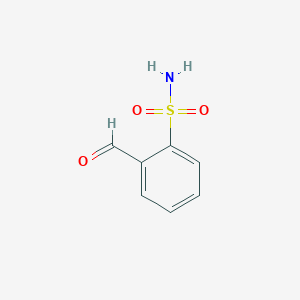
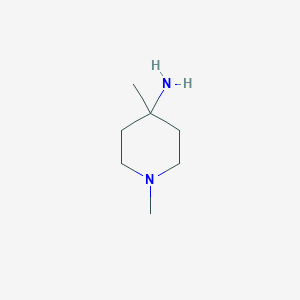
![1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone](/img/structure/B3164031.png)


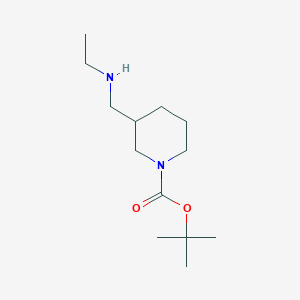



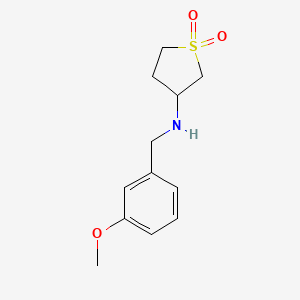

![ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride](/img/structure/B3164081.png)